molecular formula C7H11Cl2NO2 B13934934 2,2-Dichloro-1-(2-ethyl-1,3-oxazolidin-3-yl)ethan-1-one CAS No. 52836-71-2

2,2-Dichloro-1-(2-ethyl-1,3-oxazolidin-3-yl)ethan-1-one

Cat. No.: B13934934
CAS No.: 52836-71-2
M. Wt: 212.07 g/mol
InChI Key: PKOWTDBBKPDWNH-UHFFFAOYSA-N
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Description

OXAZOLIDINE, 3-(DICHLOROACETYL)-2-ETHYL- is a chemical compound belonging to the oxazolidine family. Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in the ring structure. This particular compound is known for its applications in various fields, including agriculture and pharmaceuticals, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OXAZOLIDINE, 3-(DICHLOROACETYL)-2-ETHYL- typically involves the reaction of 1,2-amino alcohols with dichloroacetyl chloride under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolidine ring. The reaction conditions often include the use of a base, such as triethylamine, to neutralize the hydrochloric acid generated during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

OXAZOLIDINE, 3-(DICHLOROACETYL)-2-ETHYL- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazolidines and oxazolidinones, such as:

Uniqueness

OXAZOLIDINE, 3-(DICHLOROACETYL)-2-ETHYL- is unique due to its specific dichloroacetyl group, which imparts distinct chemical properties and biological activities

Properties

CAS No.

52836-71-2

Molecular Formula

C7H11Cl2NO2

Molecular Weight

212.07 g/mol

IUPAC Name

2,2-dichloro-1-(2-ethyl-1,3-oxazolidin-3-yl)ethanone

InChI

InChI=1S/C7H11Cl2NO2/c1-2-5-10(3-4-12-5)7(11)6(8)9/h5-6H,2-4H2,1H3

InChI Key

PKOWTDBBKPDWNH-UHFFFAOYSA-N

Canonical SMILES

CCC1N(CCO1)C(=O)C(Cl)Cl

Origin of Product

United States

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